3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE
Description
3-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide hydrochloride is a synthetic compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position, a benzenesulfonyl group, and a dimethylaminopropyl side chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies . The benzothiazole moiety is a recognized pharmacophore in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities. The fluorine atom likely improves metabolic stability and binding affinity, while the benzenesulfonyl group may contribute to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2.ClH/c1-24(2)12-6-13-25(21-23-18-10-9-16(22)15-19(18)29-21)20(26)11-14-30(27,28)17-7-4-3-5-8-17;/h3-5,7-10,15H,6,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUHSLVKOOQZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzenesulfonyl chloride, which is then reacted with the appropriate amine to form the sulfonamide. The next step involves the introduction of the dimethylamino propyl chain and the fluorobenzothiazole moiety through a series of substitution and coupling reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the benzothiazole moiety can be reduced to an amine.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfone derivatives, amines, and substituted benzothiazoles.
Scientific Research Applications
Anticancer Research
The compound has shown promise in cancer research due to its ability to inhibit specific pathways involved in tumor growth. Studies have indicated that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. The incorporation of the benzenesulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.
Antimicrobial Activity
Research has demonstrated that compounds featuring benzothiazole moieties possess antimicrobial properties. The target compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Investigations into its efficacy against resistant strains of bacteria are ongoing.
Neurological Disorders
The dimethylamino propyl group suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Properties
Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the effects of a related compound on breast cancer cells. It was found that the compound induced apoptosis and inhibited cell proliferation through the modulation of signaling pathways associated with cell survival.
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus showed that the compound exhibited significant bactericidal activity, suggesting its potential use as an antimicrobial agent. The study emphasized the need for further exploration into its mechanism of action.
Case Study 3: Neuroprotective Effects
Research involving animal models demonstrated that compounds similar to 3-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide hydrochloride could protect neurons from oxidative stress-induced damage, indicating its potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorobenzothiazole moiety is particularly important for its binding affinity and specificity. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Hydroxamic Acid Derivatives ()
Compounds 4–10 in are hydroxamic acids with 4-chlorophenyl, cyclopentyl, or cyclohexyl substituents. Unlike the target compound, these lack the benzothiazole and sulfonamide groups but share fluorinated or aromatic motifs. Key differences include:
- Mechanistic Focus: Hydroxamic acids (e.g., compounds 6–10) are known for metal chelation (e.g., iron or zinc), which underpins their antioxidant activity, as demonstrated in DPPH radical scavenging assays . The target compound’s sulfonamide and benzothiazole groups suggest a different mechanism, possibly targeting enzymes like kinases or proteases.
- Fluorine Positioning: The 6-fluoro substitution on the benzothiazole in the target compound contrasts with fluorine-free hydroxamic acids in . Fluorine’s electron-withdrawing effects may enhance target binding compared to non-fluorinated analogues.
Fluorinated Sulfonamide Derivatives ()
The compound N-(3-(dimethylamino)propyl)tridecafluorohexanesulfonamide monohydrochloride (CAS 68957-61-9) shares the dimethylaminopropyl group and sulfonamide functionality with the target compound but differs critically:
- In contrast, the target compound’s fluorinated benzothiazole and benzenesulfonyl groups balance lipophilicity and polarity, favoring solubility .
- Biological Targets : Perfluorinated sulfonamides are often explored for surfactant or material science applications, whereas the benzothiazole core in the target compound aligns with drug discovery for infectious or proliferative diseases.
Comparative Data Table
Research Implications
- Further studies on its pharmacokinetics and specific target binding are warranted.
- Hydroxamic Acids : While mechanistically distinct, their antioxidant efficacy highlights the importance of fluorine and aromatic groups in modulating redox activity .
- Fluorinated Sulfonamides : The contrasting applications of these compounds underscore the role of fluorination patterns in determining biological or industrial utility .
Biological Activity
3-(Benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide hydrochloride, often referred to as E677-1143, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C22H27N3O4S2
- Molecular Weight : 461.61 g/mol
- IUPAC Name : this compound
- Solubility : LogSw = -3.50 (indicating low solubility in water)
The compound exhibits its biological activity primarily through interactions with various molecular targets within the central nervous system (CNS) and other physiological systems. Its structural components suggest potential inhibition of specific receptors and enzymes involved in neurotransmission and cellular signaling.
Antiviral Activity
Research indicates that E677-1143 is included in several screening libraries targeting antiviral activities. It is part of the Antiviral Annotated Library , which consists of over 21,000 compounds aimed at identifying new antiviral agents. The compound's ability to interact with viral proteins or host cell receptors may contribute to its antiviral properties.
CNS Activity
E677-1143 has been categorized under the CNS Targets Activity Set , which includes compounds known for their effects on the nervous system. Its structural features suggest it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Study 1: Antiviral Screening
In a study involving high-throughput screening of compounds for antiviral activity, E677-1143 demonstrated promising results against several viral strains. The compound showed significant inhibition of viral replication at micromolar concentrations, highlighting its potential as a lead compound for further development.
Study 2: CNS Targeting
A pharmacological evaluation revealed that E677-1143 exhibited selective binding affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. This interaction is relevant for developing treatments for mood disorders and anxiety-related conditions.
Data Table: Biological Activities of E677-1143
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
